Tert-butyl isopropyl sulfone
CAS No.:
Cat. No.: VC13946876
Molecular Formula: C7H16O2S
Molecular Weight: 164.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16O2S |
|---|---|
| Molecular Weight | 164.27 g/mol |
| IUPAC Name | 2-methyl-2-propan-2-ylsulfonylpropane |
| Standard InChI | InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3 |
| Standard InChI Key | PFKHEICSXHQSQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)C(C)(C)C |
Introduction
Synthesis and Manufacturing
Oxidation of Tert-Butyl Isopropyl Sulfide
The most common synthesis involves oxidizing the corresponding sulfide, tert-butyl isopropyl sulfide (C₇H₁₆S), using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) . The reaction proceeds as follows:
This method yields high purity sulfone with minimal byproducts .
Alternative Routes
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Sulfonylation: Reacting tert-butyl chloride with isopropyl sulfinic acid under basic conditions .
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Continuous Flow Systems: Horizontal stirred reactors improve yield and reduce residence time heterogeneity, as demonstrated in patents for related sulfones .
Table 1: Key Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfide Oxidation | H₂O₂, 25°C, 12 h | 85–92 | |
| Sulfonylation | SOCl₂, K₂CO₃, DCM, 0°C | 78 | |
| Continuous Flow | Isobutene, sulfonating agent | 96 |
Physical and Chemical Properties
Structural Characteristics
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Molecular Formula: C₇H₁₆O₂S
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Solubility: Miscible in polar solvents (e.g., DMSO, methanol) and moderately soluble in nonpolar solvents .
Spectroscopic Data
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¹H NMR: Singlets for tert-butyl (δ 1.3 ppm) and isopropyl (δ 1.1 ppm) groups .
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MS: Molecular ion peak at m/z 164.1.
Reactivity and Applications
Organic Synthesis
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Nucleophilic Substitution: The sulfonyl group activates adjacent carbons for reactions with Grignard reagents or enolates .
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Chiral Auxiliary: Enantiomerically enriched sulfones serve as intermediates in asymmetric synthesis .
Pharmaceutical Relevance
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Drug Discovery: Enhances metabolic stability and lipophilicity of bioactive molecules .
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Agrochemicals: Used in herbicides and fungicides due to its resistance to hydrolysis .
Table 2: Industrial Applications
| Sector | Use Case | Reference |
|---|---|---|
| Pharmaceuticals | Prodrug formulation | |
| Materials Science | Polymer crosslinking agent | |
| Catalysis | Ligand in transition-metal complexes |
Stability and Challenges
Thermal and Chemical Stability
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Thermal Decomposition: Stable up to 250°C; degrades to SO₂ and alkenes above 300°C .
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Hydrolytic Resistance: Resists hydrolysis under neutral conditions but susceptible in strong acids/bases .
Synthetic Challenges
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Over-Oxidation Risk: Requires precise stoichiometry to avoid sulfonic acid byproducts .
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Steric Hindrance: Bulky substituents limit reactivity in crowded environments .
Future Directions
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